Methyl 4-bromocrotonate is primarily used as a building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions to form more complex molecules.
Scientists have employed methyl 4-bromocrotonate in the synthesis of diverse organic compounds, including:
Beyond its role as a synthetic intermediate, methyl 4-bromocrotonate has also been directly investigated for its potential medicinal properties. Studies have explored its efficacy against various diseases, including:
Methyl 4-bromocrotonate is an organic compound with the molecular formula CHBrO and a molecular weight of approximately 189.01 g/mol. It is classified as a brominated derivative of crotonic acid, specifically the methyl ester of 4-bromocrotonic acid. The compound appears as a colorless to pale yellow liquid and is known for its reactivity due to the presence of both the bromine atom and the double bond in its structure, which can participate in various
M4BC should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols for organic chemicals. Specific data on its toxicity is not publicly available, but it is likely to be irritating to the skin, eyes, and respiratory system. Safety data sheets (SDS) from chemical suppliers provide more details on safe handling procedures [, ].
There are several established methods for synthesizing methyl 4-bromocrotonate:
Methyl 4-bromocrotonate has various applications in chemical synthesis and research:
Methyl 4-bromocrotonate shares structural and functional similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl crotonate | CHO | Unbrominated version; used in similar reactions |
| Methyl 3-bromobutenoate | CHBrO | Similar reactivity; different position of bromine |
| Ethyl 4-bromocrotonate | CHBrO | Ethyl ester variant; altered solubility properties |
Methyl 4-bromocrotonate is unique due to its specific bromination at the fourth position, which influences its reactivity profile and biological activity compared to non-brominated analogs. Its ability to undergo γ-alkylation sets it apart from other similar compounds, making it particularly valuable in synthetic organic chemistry.
Methyl 4-bromocrotonate was first reported in mid-20th-century studies exploring vinylogous Reformatsky reactions. Early work by Jones et al. (1949) demonstrated its utility in synthesizing fused-ring hydroaromatic ketones, laying the groundwork for steroid analog synthesis. The compound gained prominence in the 1980s with advancements in diastereoselective reactions, particularly in carbohydrate chemistry. Its CAS registry (6000-00-6, 1117-71-1) and EINECS numbers (214-251-0, 629-529-0) reflect its established role in industrial and academic settings.
As a bifunctional reagent, methyl 4-bromocrotonate participates in:
A 2024 study highlighted its use in synthesizing neratinib impurities, underscoring its pharmaceutical relevance.
The allylic bromination of crotonic acid esters represents the most direct route to methyl 4-bromocrotonate. This method exploits the reactivity of the α-hydrogen relative to the ester carbonyl and olefinic bond. A landmark approach involves free bromine ($$ \text{Br}2 $$) in carbon tetrachloride ($$ \text{CCl}4 $$) under photolytic conditions [2].
In a typical procedure, crotonic acid methyl ester (0.1 mol) is dissolved in 1 L of $$ \text{CCl}_4 $$, heated to reflux, and irradiated with 200-watt lamps. Bromine (0.1 mol) is added dropwise over 40 minutes, while hydrobromic acid ($$ \text{HBr} $$) and solvent are continuously distilled. The reaction proceeds via a radical chain mechanism, where light initiation generates bromine radicals that abstract the α-hydrogen, forming a resonance-stabilized allylic radical. Subsequent bromine coupling yields the γ-bromo product with minimal addition to the double bond [2]. Post-reaction vacuum distillation isolates methyl 4-bromocrotonate as a colorless oil (81% yield, boiling point 89–90°C at 16 mmHg) [2].
Table 1: Key reaction parameters for bromination of crotonic acid esters
| Parameter | Value |
|---|---|
| Solvent | Carbon tetrachloride |
| Temperature | Reflux (~76°C) |
| Bromine Equivalents | 1.0 |
| Light Source | 200-watt lamps |
| Yield | 81% |
This method circumvents the use of expensive $$ N $$-bromosuccinimide (NBS), offering cost advantages for industrial-scale production [2] [5].
While less common than direct bromination, esterification of pre-formed 4-bromocrotonic acid provides an alternative pathway. Boron trifluoride ($$ \text{BF}3 \cdot \text{OEt}2 $$) catalyzes this reaction, facilitating nucleophilic acyl substitution. A mixture of 4-bromocrotonic acid (0.1 mol), methanol (10 equiv.), and $$ \text{BF}3 \cdot \text{OEt}2 $$ (0.2 mol) is refluxed for 24 hours, followed by neutralization with sodium carbonate and extraction [3].
The mechanism involves $$ \text{BF}_3 $$-mediated activation of the carboxylic acid, enhancing electrophilicity for methanol attack. This method proves particularly useful for synthesizing isotopically labeled analogs, such as $$ L $$-α-amino [4,5-$$ ^3\text{H} $$]adipic acid derivatives [1].
Electrochemical oxidative decarboxylation of malonic acids offers a niche approach. For example, dimethoxy ketals undergo bromoesterification in the presence of methyl acrylate and electrochemical mediators, though yields remain suboptimal compared to conventional methods [1].
NBS-mediated allylic bromination, while historically significant, has been largely supplanted by free bromine approaches due to cost considerations [2] [5]. Recent advances in flow chemistry have enabled continuous bromination processes, reducing reaction times and improving selectivity.
The trans-configuration of methyl 4-bromocrotonate arises from kinetic control during bromine radical addition. Computational studies indicate that the transition state for hydrogen abstraction favors formation of the (E)-isomer due to reduced steric clash between the ester group and bromine [2].
Table 2: Stereochemical outcomes under varying conditions
| Condition | (E):(Z) Ratio |
|---|---|
| $$ \text{Br}2 $$, $$ h\nu $$, $$ \text{CCl}4 $$ | 97:3 |
| NBS, benzoyl peroxide | 85:15 |
| Thermal initiation | 75:25 |
Microwave-assisted reactions at 150°C enhance (E)-selectivity to >99% by accelerating radical chain propagation over isomerization [2].
Industrial production employs continuous flow reactors to optimize the photobromination process. Key parameters include:
Distillation trains purify the crude product through fractional distillation under reduced pressure (15–20 mmHg), achieving >98% purity [2]. Recent pilot-scale studies demonstrate 85% mass efficiency and 92% atom economy, with carbon tetrachloride recycled via fractional condensation.
Methyl 4-bromocrotonate exhibits characteristic nucleophilic substitution behavior primarily through SN2 mechanisms at the gamma position. The compound undergoes direct displacement reactions with lithium ester enolates, where the bromine atom at the 4-position serves as the leaving group [1]. Studies have demonstrated that the reaction proceeds through a concerted mechanism, with the nucleophile attacking the carbon bearing the bromine atom while the C-Br bond is simultaneously cleaved .
The nucleophilic substitution patterns are influenced by the electron-withdrawing nature of the ester group, which activates the gamma position toward nucleophilic attack. Research has shown that electron-releasing groups accelerate the rate of nucleophilic substitution, while electron-withdrawing groups retard the reaction [3]. The regioselectivity of these reactions depends on the nature of the nucleophile and reaction conditions, with substitution occurring preferentially at the gamma position due to the stabilization provided by the adjacent double bond [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C5H7BrO2 | Multiple sources |
| Molecular Weight (g/mol) | 179.01 | Multiple sources |
| Density (g/mL) | 1.522 (at 25°C) | ChemicalBook |
| Boiling Point (°C) | 83-85 (at 13 mmHg) | Multiple sources |
| Refractive Index | 1.501 | Multiple sources |
| Specific Gravity | 1.52 | Multiple sources |
The pyrolysis of methyl 4-bromocrotonate has been extensively studied in the temperature range of 300-340°C [4] [5]. The elimination reaction follows a homogeneous, unimolecular mechanism, proceeding through a first-order kinetic pathway [4]. At these elevated temperatures, the compound undergoes thermal decomposition to yield methyl crotonate and hydrogen bromide as the primary products [4] [5].
The temperature-dependent behavior shows that the reaction rate increases exponentially with temperature, following Arrhenius kinetics. The unimolecular nature of the process indicates that the rate-determining step involves the breaking of the C-Br bond through an internal rearrangement mechanism [4]. The reaction exhibits characteristic features of a concerted elimination process, where bond breaking and bond formation occur simultaneously [5].
The pyrolysis kinetics of methyl 4-bromocrotonate have been investigated under varying pressure conditions, ranging from 74 to 170 torr [4] [5]. The pressure effects on the reaction pathways demonstrate that the elimination mechanism remains consistent across this pressure range, maintaining its unimolecular character [4].
The pressure-dependent studies reveal that the reaction rate is relatively insensitive to pressure changes within the investigated range, confirming the homogeneous gas-phase nature of the process [4] [5]. This behavior is consistent with a unimolecular elimination mechanism where the transition state has a similar volume to the reactant molecule [4].
| Parameter | Value | Source |
|---|---|---|
| Temperature Range (°C) | 300-340 | Chuchani & Martin (1988) |
| Pressure Range (torr) | 74-170 | Chuchani & Martin (1988) |
| Reaction Order | Unimolecular (1st order) | Chuchani & Martin (1988) |
| Reaction Type | Homogeneous gas-phase elimination | Chuchani & Martin (1988) |
| Primary Products | Methyl crotonate + Hydrogen bromide | Chuchani & Martin (1988) |
Methyl 4-bromocrotonate serves as both a Michael acceptor and can participate in Michael-initiated ring closure reactions [1] [6]. The compound's α,β-unsaturated system makes it susceptible to conjugate addition by various nucleophiles, particularly carbanions derived from phenylsulfones and β-ester sulfides [6].
Studies have demonstrated that the Michael addition to methyl 4-bromocrotonate follows a conjugate addition mechanism, where nucleophiles attack the β-carbon of the α,β-unsaturated system [6]. The reaction typically proceeds through carbanion intermediates, with the addition being followed by subsequent cyclization processes in appropriate systems [1] [6].
The regioselectivity of Michael additions depends on the nature of the nucleophile and reaction conditions. Lithium enolates show different reactivity patterns compared to other nucleophiles, with the reaction proceeding either through direct SN2 displacement or Michael-initiated ring closure depending on the specific conditions employed [1].
Methyl 4-bromocrotonate participates in single electron transfer (SET) processes, particularly in reactions with lithium mercaptides [7]. The compound can undergo electron transfer reactions that lead to the formation of radical intermediates, which then participate in subsequent coupling or cyclization reactions [7].
The electron transfer processes are particularly important in reactions involving metal-mediated transformations, where the compound can act as both an electron acceptor and a substrate for further reactions [7]. These processes are often facilitated by the presence of metals such as zinc, indium, or other transition metals that can promote electron transfer [8] [9].
Methyl 4-bromocrotonate undergoes various radical-mediated transformations, including radical addition-cyclization-elimination (RACE) reactions [10]. The compound can participate in stannyl radical addition processes, where the bromine atom serves as a radical leaving group [10].
The radical-mediated transformations typically involve the formation of carbon-centered radicals through homolytic cleavage of the C-Br bond. These radicals can then participate in various coupling reactions, cyclization processes, or elimination reactions depending on the reaction conditions and the presence of other reactive species [10].
The formation of carbanion intermediates is crucial in many reactions involving methyl 4-bromocrotonate. These intermediates are typically generated through deprotonation of acidic protons or through metal-mediated processes [1] [11] [12].
Carbanion intermediates in methyl 4-bromocrotonate reactions show characteristic stability patterns, with stabilization provided by the adjacent double bond and the electron-withdrawing ester group [11] [12]. The stability of these intermediates influences the reaction pathways and determines the regioselectivity of the transformations [1].
| Reaction Type | Mechanism | Temperature Range (°C) | Typical Products |
|---|---|---|---|
| Nucleophilic Substitution | SN2 displacement at γ-position | Room temperature to 100 | Substituted crotonates |
| Pyrolysis Elimination | Unimolecular elimination | 300-340 | Methyl crotonate + HBr |
| Michael Addition | Conjugate addition to α,β-unsaturated system | Room temperature to 80 | Cyclic compounds |
| Reformatsky Reaction | Zinc-mediated addition to carbonyls | 0 to 60 | γ-Hydroxy esters |
| Radical Reactions | Homolytic processes | Variable | Radical addition products |
| Electron Transfer Processes | Single electron transfer pathways | Variable | Reduced/oxidized species |
Corrosive;Irritant